5-Bromo-3-ethylbenzene-1,2-diamine
Description
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Properties
Molecular Formula |
C8H11BrN2 |
|---|---|
Molecular Weight |
215.09 g/mol |
IUPAC Name |
5-bromo-3-ethylbenzene-1,2-diamine |
InChI |
InChI=1S/C8H11BrN2/c1-2-5-3-6(9)4-7(10)8(5)11/h3-4H,2,10-11H2,1H3 |
InChI Key |
PRASRYMRRGNOOX-UHFFFAOYSA-N |
Canonical SMILES |
CCC1=C(C(=CC(=C1)Br)N)N |
Origin of Product |
United States |
Chemical Reactivity and Derivatization of 5 Bromo 3 Ethylbenzene 1,2 Diamine
Reactions Involving the Aromatic Amine Functionalities
The chemical behavior of 5-Bromo-3-ethylbenzene-1,2-diamine is largely dictated by the two amino groups on the benzene (B151609) ring. These groups are nucleophilic and can participate in a variety of reactions, making the compound a valuable intermediate in the synthesis of more complex molecules.
Nucleophilic Reactivity of Amine Groups
The amine functionalities in this compound are nucleophilic, meaning they can donate their lone pair of electrons to an electrophile. This reactivity allows the compound to participate in nucleophilic substitution reactions. For instance, the amino groups can react with alkyl halides to form substituted amines. This nucleophilic character is fundamental to its role as a building block in organic synthesis.
Cyclocondensation Reactions for Heterocyclic Compound Formation
A significant application of this compound is in cyclocondensation reactions to form various heterocyclic compounds. These reactions involve the condensation of the diamine with a compound containing two electrophilic centers, leading to the formation of a new ring system.
Quinoxaline (B1680401) Synthesis
Quinoxalines are a class of nitrogen-containing heterocyclic compounds with a wide range of applications, including in pharmaceuticals and dyes. sapub.orgsid.ir The most common method for synthesizing quinoxalines is the condensation of an aryl 1,2-diamine with a 1,2-dicarbonyl compound. sapub.org In the case of this compound, it can be reacted with a 1,2-diketone to yield a substituted quinoxaline. sid.irnih.gov This reaction typically proceeds by stirring a solution of the aromatic o-diamine and a 1,2-dicarbonyl compound in a suitable solvent, often at room temperature and sometimes with a catalyst to improve efficiency. sapub.orgnih.gov Various catalysts have been explored for this synthesis, including phenol (B47542), alumina-supported heteropolyoxometalates, and ammonium (B1175870) heptamolybdate tetrahydrate, with the goal of achieving high yields under mild, environmentally friendly conditions. sapub.orgsid.irnih.gov
The general reaction for quinoxaline synthesis is depicted below:
Reaction Scheme for Quinoxaline Synthesis
o-phenylenediamine + 1,2-diketone → Quinoxaline derivative
| Reactant 1 | Reactant 2 | Product Class |
| This compound | 1,2-Diketone (e.g., Benzil) | Substituted Quinoxaline |
Benzimidazole Formation
Benzimidazoles are another important class of heterocyclic compounds with diverse biological activities. The synthesis of benzimidazoles often involves the cyclization of o-phenylenediamines with various reagents. One common method is the reaction with aldehydes. For example, this compound could be reacted with an aldehyde in the presence of an oxidizing agent or a catalyst to form a 2-substituted benzimidazole. Another approach involves the reaction with carboxylic acids or their derivatives.
The formation of benzimidazoles from o-phenylenediamines is a well-established synthetic route. These methods often involve condensation followed by cyclization and can be carried out under various conditions, including the use of catalysts to promote the reaction.
General Reaction for Benzimidazole Synthesis
| Reactant 1 | Reactant 2 | Product Class |
| This compound | Aldehyde or Carboxylic Acid | Substituted Benzimidazole |
Triazole and Other Fused Heterocycle Derivatization
The amino groups of this compound can also be utilized in the synthesis of other fused heterocyclic systems, such as triazoles. One method for synthesizing 1,2,3-triazoles involves the diazotization of an aromatic amine followed by reaction with a suitable coupling partner. google.com For instance, one of the amino groups of this compound could be diazotized and then cyclized to form a benzotriazole (B28993) derivative. The synthesis of 1,2,3-triazoles can be achieved through the reaction of amines with nitrous acid. google.com
The formation of fused heterocycles is a key area of organic synthesis, and diamines like this compound serve as crucial precursors for creating these complex molecular architectures. organic-chemistry.org
Oxidative Transformations of the Diamine Moiety
The diamine moiety of this compound is susceptible to oxidation. Oxidation of o-phenylenediamines can lead to the formation of various products, depending on the oxidizing agent and reaction conditions. For example, oxidation can lead to the formation of o-benzoquinonediimines. These compounds are highly reactive and can undergo further transformations, such as polymerization or cycloaddition reactions. The oxidative chemistry of o-phenylenediamines is complex and can be harnessed to synthesize a variety of nitrogen-containing compounds.
Reductive Transformations of Diamine Derivatives
Derivatives of this compound can undergo reductive transformations, primarily targeting the bromine substituent or other reducible functionalities that may have been introduced.
One of the key reductive transformations is the removal of the bromine atom, a process known as hydrodehalogenation. This can be achieved through catalytic hydrogenation, where the bromo-substituted compound is treated with hydrogen gas in the presence of a metal catalyst, such as palladium on carbon (Pd/C). youtube.com This reaction effectively replaces the bromine atom with a hydrogen atom, yielding the corresponding 3-ethylbenzene-1,2-diamine derivative. The conditions for catalytic hydrogenation, such as pressure and temperature, can be controlled to selectively reduce certain functional groups. For instance, while harsh conditions of high pressure and temperature can lead to the reduction of the benzene ring itself, milder conditions can selectively target the carbon-bromine bond or other susceptible groups like nitro groups. youtube.com
Another important reductive process is the reduction of nitro groups, which are often precursors to the diamine functionality. For example, the synthesis of the parent compound can involve the reduction of a nitro-substituted precursor, such as 4-bromo-2-ethyl-6-nitroaniline, using reagents like tin(II) chloride (SnCl₂) or through catalytic hydrogenation. This highlights the utility of reductive methods in the synthesis and subsequent modification of this class of compounds.
| Reductive Transformation | Reagents/Catalyst | Product Type |
| Hydrodehalogenation | H₂, Pd/C | Debrominated diamine derivative |
| Nitro Group Reduction | SnCl₂, HCl or H₂, Pd/C | Amino group formation |
Reactions at the Bromine-Substituted Aromatic Ring
The bromine atom on the aromatic ring of this compound is a key handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably metal-catalyzed cross-coupling reactions.
The bromine substituent makes this compound an excellent substrate for several palladium-catalyzed cross-coupling reactions.
The Suzuki reaction enables the formation of a new carbon-carbon bond by coupling the aryl bromide with an organoboron compound, typically a boronic acid or a boronate ester, in the presence of a palladium catalyst and a base. wikipedia.orgdiva-portal.org This reaction is highly versatile and tolerant of a wide range of functional groups, making it suitable for the synthesis of complex biaryl structures from this compound. nih.gov The general mechanism involves the oxidative addition of the aryl bromide to the Pd(0) catalyst, followed by transmetalation with the boronic acid derivative and reductive elimination to yield the coupled product. wikipedia.orgharvard.edu
The Sonogashira coupling is another powerful tool for C-C bond formation, specifically for the synthesis of aryl alkynes. wikipedia.orgorganic-chemistry.org This reaction involves the coupling of the aryl bromide with a terminal alkyne in the presence of a palladium catalyst, a copper(I) co-catalyst, and a base. libretexts.org The reaction is known for its mild conditions and is widely used in the synthesis of pharmaceuticals and natural products. wikipedia.org The bromine atom on this compound can be readily substituted with an alkynyl group using this methodology.
The Buchwald-Hartwig amination allows for the formation of carbon-nitrogen bonds by coupling the aryl bromide with an amine in the presence of a palladium catalyst and a base. wikipedia.orglibretexts.org This reaction is a significant advancement over classical methods for C-N bond formation and has a broad substrate scope. wikipedia.orgyoutube.com Using this reaction, the bromine atom of this compound can be replaced with a variety of primary or secondary amines, leading to the synthesis of more complex polyamine structures. acsgcipr.org
| Coupling Reaction | Coupling Partner | Catalyst System | Bond Formed |
| Suzuki | Boronic acid/ester | Pd catalyst, Base | C-C (Aryl-Aryl) |
| Sonogashira | Terminal alkyne | Pd catalyst, Cu(I) co-catalyst, Base | C-C (Aryl-Alkynyl) |
| Buchwald-Hartwig | Amine | Pd catalyst, Base | C-N (Aryl-Amine) |
The aromatic ring of this compound is highly activated towards electrophilic aromatic substitution due to the presence of two electron-donating amino groups and an electron-donating ethyl group. The amino groups are strong ortho-, para-directors, as is the ethyl group. The bromine atom, while being a deactivating group, is also an ortho-, para-director.
The directing effects of these substituents work in concert to influence the position of incoming electrophiles. The two amino groups strongly direct incoming electrophiles to the positions ortho and para to them. The ethyl group further reinforces this directing effect. The primary positions for electrophilic attack are the carbon atoms that are ortho and para to the strongly activating amino groups.
For this compound, the positions on the ring are C4 and C6. The C4 position is para to the amino group at C1 and ortho to the amino group at C2. The C6 position is ortho to the amino group at C1. The bromine at C5 will also direct incoming electrophiles to its ortho positions, which are C4 and C6. Therefore, electrophilic substitution is expected to occur predominantly at the C4 and C6 positions. The synthesis of the title compound itself through the direct bromination of 3-ethylbenzene-1,2-diamine, where bromination occurs at the 5-position, illustrates the powerful directing effect of the amino and ethyl groups.
Derivatization Strategies for Tuned Molecular Properties
The amino groups of this compound are primary sites for derivatization, allowing for the tuning of the molecule's electronic and steric properties.
The primary amino groups of this compound can readily undergo N-alkylation with alkyl halides or other alkylating agents. This reaction introduces alkyl substituents onto the nitrogen atoms, which can alter the steric and electronic properties of the molecule. The resulting secondary or tertiary amines can have different reactivity and solubility profiles compared to the parent diamine.
N-acylation is another common transformation, where the amino groups react with acylating agents such as acid chlorides or anhydrides to form amides. ncert.nic.in This reaction is often used to protect the amino groups or to introduce new functional groups. google.com The acylation of phenylenediamines can sometimes be selective, depending on the reaction conditions and the substituents on the ring. google.com The resulting amides are generally less basic and less nucleophilic than the parent amines.
| Derivatization | Reagent Type | Functional Group Formed |
| N-Alkylation | Alkyl halide | Secondary/Tertiary Amine |
| N-Acylation | Acid chloride/anhydride | Amide |
The vicinal diamine functionality of this compound allows for the formation of a variety of heterocyclic and acyclic imine derivatives. The reaction with aldehydes or ketones leads to the formation of Schiff bases , which contain a C=N double bond. researchgate.net When both amino groups react with a dicarbonyl compound, or when one diamine molecule reacts with two equivalents of a monocarbonyl compound, a bis-Schiff base can be formed. google.com
These Schiff base formation reactions are typically carried out in an alcohol solvent, sometimes with acid catalysis, and proceed through the initial formation of a carbinolamine intermediate followed by the elimination of water. science.gov The resulting Schiff bases are versatile intermediates themselves and can be used in the synthesis of various heterocyclic systems, such as benzimidazoles, through subsequent cyclization reactions. science.gov The reaction of o-phenylenediamines with aldehydes is a common method for the synthesis of 2-substituted benzimidazoles.
Unsymmetrical Diamine Derivatives of this compound Remain a Niche Area of Synthetic Exploration
The strategic synthesis of unsymmetrical derivatives of this compound, a compound with potential applications in medicinal chemistry and materials science, presents a nuanced challenge in organic synthesis. The inherent reactivity of its two amino groups necessitates carefully designed strategies to achieve selective functionalization, yielding unsymmetrical products. While the parent compound is recognized as a valuable intermediate for creating more complex aromatic and heterocyclic systems, detailed research into the synthesis of its unsymmetrical diamine derivatives is not extensively documented in publicly available literature.
The core of designing unsymmetrical derivatives from a symmetrical or near-symmetrical starting material lies in the ability to differentiate between two or more reactive sites. In the case of this compound, the two amino groups at the 1- and 2-positions of the benzene ring are chemically distinct due to the electronic and steric influences of the adjacent ethyl and bromo substituents. This inherent, albeit slight, difference in reactivity could theoretically be exploited for regioselective mono-functionalization.
Strategies for the synthesis of unsymmetrical diamines typically involve either the use of protecting groups to temporarily block one amine function while the other is modified, or the direct exploitation of subtle differences in the nucleophilicity of the amino groups. Common approaches could include regioselective mono-N-acylation, mono-N-alkylation, or mono-N-arylation. Following the successful introduction of a single substituent, the second amino group would then be available for a different chemical transformation, leading to the desired unsymmetrical product.
Despite the theoretical potential for these synthetic routes, specific research findings detailing the successful design and synthesis of unsymmetrical diamine derivatives starting from this compound are scarce. Commercial availability of some unsymmetrical derivatives, such as 5-bromo-N1-ethylbenzene-1,2-diamine, suggests that synthetic methodologies exist, yet the primary research literature does not provide readily accessible, detailed procedures or characterization data for these specific transformations.
The following table outlines the key reactants and products that would be involved in the theoretical synthesis of unsymmetrical derivatives of this compound.
| Starting Material | Reagent | Potential Unsymmetrical Product |
| This compound | Ethylating Agent (e.g., Ethyl iodide) | 5-bromo-N1-ethylbenzene-1,2-diamine |
| This compound | Acetylating Agent (e.g., Acetic anhydride) | N-(2-amino-4-bromo-6-ethylphenyl)acetamide |
| This compound | Arylating Agent (e.g., a substituted phenylboronic acid in a coupling reaction) | N-Aryl-5-bromo-3-ethylbenzene-1,2-diamine |
Further research and publication in this specific area would be invaluable to the scientific community, potentially unlocking new classes of compounds with tailored electronic and biological properties. The development of robust and scalable methods for the regioselective functionalization of this compound would significantly enhance its utility as a versatile building block in organic synthesis.
Advanced Applications in Chemical Sciences and Materials
Role in Polymer and High-Performance Material Synthesis
The diamine functionality of 5-Bromo-3-ethylbenzene-1,2-diamine makes it a prime candidate as a monomer for the synthesis of high-performance polymers such as polyimides and polyamides. The presence of the bromo and ethyl groups can further be exploited to fine-tune the properties of the resulting polymers.
Aromatic diamines are fundamental components in the synthesis of polyimides and polyamides, classes of polymers renowned for their exceptional thermal stability, mechanical strength, and chemical resistance. The synthesis of polyamides typically involves the condensation reaction of a diamine with a dicarboxylic acid or its derivative. Similarly, polyimides are generally prepared through a two-step process involving the reaction of a diamine with a dianhydride to form a poly(amic acid) precursor, which is then chemically or thermally cyclized.
While specific research on the use of this compound in the synthesis of these polymers is not extensively documented in publicly available literature, its structural analogy to other aromatic diamines used in this field suggests its potential utility. The incorporation of the bromo and ethyl substituents into the polymer backbone could impart desirable properties such as increased flame retardancy (due to the bromine atom) and improved processability and solubility (due to the flexible ethyl group). The asymmetric substitution pattern of the diamine could also lead to amorphous polymers with enhanced solubility.
Table 1: Potential Properties Influenced by Monomer Structure in Polyamides and Polyimides
| Monomer Moiety | Potential Influence on Polymer Properties |
| Aromatic diamine | High thermal stability, mechanical strength |
| Bromo substituent | Flame retardancy, increased density |
| Ethyl substituent | Improved solubility, lower glass transition temperature, enhanced processability |
| Asymmetric structure | Reduced crystallinity, enhanced solubility |
The same properties that make polyimides and polyamides derived from aromatic diamines suitable for high-performance applications also make them excellent candidates for functional coatings and adhesives. These materials are often required to withstand harsh environmental conditions, including high temperatures and corrosive chemicals. Polymers derived from this compound could potentially be used to formulate coatings with enhanced thermal stability and flame retardancy. The adhesive properties of such polymers would benefit from the strong intermolecular forces characteristic of polyamides and polyimides. The bromo group could also serve as a site for further functionalization, allowing for the covalent bonding of the polymer to surfaces or the incorporation of other functional moieties.
Ligand Design in Coordination Chemistry and Catalysis
The two adjacent amine groups of this compound make it an excellent bidentate ligand capable of coordinating with a wide variety of metal ions. This property is central to its potential applications in coordination chemistry and catalysis.
Chiral 1,2-diamines are a cornerstone of asymmetric catalysis, serving as ligands for metal catalysts that can induce stereoselectivity in chemical reactions. While this compound is itself achiral, it can be used as a precursor for the synthesis of chiral ligands. For instance, the amine groups can be derivatized with chiral auxiliaries to create a stereochemically defined environment around a coordinated metal center. Such chiral metal complexes can then be employed as catalysts for a variety of asymmetric transformations, including hydrogenations, oxidations, and carbon-carbon bond-forming reactions. The electronic properties of the ligand, and thus the catalytic activity of the metal complex, can be tuned by the presence of the electron-withdrawing bromo group and the electron-donating ethyl group.
The vicinal diamine structure of this compound allows for the formation of stable five-membered chelate rings with metal ions. The stability and reactivity of these metal complexes are influenced by the nature of the metal ion and the substituents on the diamine ligand. The bromo and ethyl groups on the benzene (B151609) ring can sterically and electronically influence the coordination sphere of the metal, thereby affecting the catalytic activity of the complex. For example, these complexes could potentially catalyze oxidation reactions, with the specific activity and selectivity being dependent on the coordinated metal.
Table 2: Potential Catalytic Applications of Metal Complexes with Diamine Ligands
| Metal | Potential Catalytic Application |
| Palladium | Cross-coupling reactions |
| Rhodium, Ruthenium | Asymmetric hydrogenation |
| Copper | Oxidation reactions, Ullmann coupling |
| Iron | C-H amination |
Building Blocks for Optoelectronic and Chromogenic Materials
Aromatic amines are key components in the design of organic electronic materials due to their electron-donating properties. The unique substitution pattern of this compound suggests its potential as a building block for novel optoelectronic and chromogenic materials.
The oxidation of o-phenylenediamine derivatives can lead to the formation of intensely colored and fluorescent compounds, such as phenazines. This property can be exploited in the development of chromogenic and fluorogenic sensors. For instance, the interaction of a material containing the this compound moiety with a specific analyte could trigger an oxidation reaction, leading to a detectable color or fluorescence change.
Furthermore, this diamine can be incorporated into conjugated polymers, which are the active components in organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs). The electron-donating nature of the diamine, combined with the potential for tuning the electronic properties through the bromo and ethyl groups, could lead to materials with tailored energy levels and charge-transport properties. The bromine atom also provides a reactive handle for further synthetic modifications, such as cross-coupling reactions, to extend the conjugation of the polymer and fine-tune its optoelectronic characteristics. The development of such materials is crucial for advancing the field of flexible and printed electronics.
Synthetic Utility in Medicinal Chemistry Precursors
The compound this compound is a substituted aromatic diamine that holds significant potential as a precursor in medicinal chemistry. Its structural features—a vicinal diamine on a benzene ring, further functionalized with a bromine atom and an ethyl group—make it a versatile building block for creating complex molecules with potential therapeutic applications. The o-phenylenediamine core is recognized as a "privileged pharmacophore" due to its presence in numerous bioactive compounds and its ability to serve as a scaffold for generating diverse heterocyclic systems. rsc.org
The primary utility of o-phenylenediamine and its derivatives, such as this compound, lies in their role as foundational scaffolds for the synthesis of N-heterocycles. rsc.orgrsc.org The adjacent amino groups provide a reactive site for cyclocondensation reactions with a wide range of reagents to form fused heterocyclic rings, which are core structures in a vast number of pharmaceuticals. uniurb.it The ethyl and bromo substituents on the benzene ring are carried into the final product, where they can modulate the molecule's biological activity, selectivity, and pharmacokinetic properties.
The most common and valuable heterocycles synthesized from o-phenylenediamines are benzimidazoles and quinoxalines.
Benzimidazoles: These are formed by the condensation of an o-phenylenediamine with aldehydes, carboxylic acids, or their derivatives. nih.govsemanticscholar.org The reaction with aldehydes, in particular, is a widely used method that can be promoted by various catalysts under mild conditions. organic-chemistry.orgacs.org The resulting 2-substituted benzimidazole scaffold is a key feature in drugs with a wide range of activities.
Quinoxalines: These are synthesized through the condensation of an o-phenylenediamine with a 1,2-dicarbonyl compound, such as glyoxal or benzil. encyclopedia.pubsapub.org This reaction is typically high-yielding and provides direct access to the quinoxaline (B1680401) core, a structure known for its diverse pharmacological properties, including anticancer and antimicrobial activities. sapub.orgresearchgate.net
Benzodiazepines: Condensation with ketones or β-diketones can lead to the formation of benzodiazepines, a class of psychoactive drugs. rsc.orgmdpi.com
The versatility of the o-phenylenediamine core in forming these key heterocyclic systems is summarized in the table below.
| Reagent Class | Resulting Heterocycle | General Reaction |
| Aldehydes (R-CHO) | 2-Substituted Benzimidazoles | Cyclocondensation |
| Carboxylic Acids (R-COOH) | 2-Substituted Benzimidazoles | Dehydrative Cyclization |
| 1,2-Dicarbonyls (R-CO-CO-R') | Quinoxalines | Condensation |
| β-Diketones (R-CO-CH₂-CO-R') | 1,5-Benzodiazepines | Cyclocondensation |
Starting with this compound would yield the corresponding 6-bromo-4-ethyl substituted versions of these heterocycles, providing a specific and functionalized entry point for further drug development.
Rational drug design involves the strategic creation of new molecules with a specific biological target in mind. Halogenated compounds are particularly valuable in this approach, as halogen atoms can influence a molecule's conformation, metabolic stability, and binding affinity through specific interactions like halogen bonding. researchgate.netresearchgate.netcam.ac.uk The this compound scaffold is exceptionally well-suited for rational drug design for two key reasons: the foundational heterocyclic core it can form and the presence of the bromine atom as a versatile synthetic handle.
The bromine atom on the aromatic ring is a key site for diversification using modern synthetic methods, most notably palladium-catalyzed cross-coupling reactions. nih.govresearchgate.net This allows medicinal chemists to systematically and efficiently introduce a wide array of substituents at the C6 position of the resulting heterocycle (e.g., a benzimidazole or quinoxaline). This strategy is central to exploring the structure-activity relationship (SAR) of a lead compound, where different functional groups are tested to optimize potency, selectivity, and ADME (absorption, distribution, metabolism, and excretion) properties.
The table below outlines some of the key cross-coupling reactions that can be employed on the bromo-substituted scaffold, demonstrating its utility in generating molecular diversity.
| Reaction Name | Coupling Partner | Bond Formed | Introduced Group |
| Suzuki-Miyaura Coupling | Organoboron Reagent (e.g., Ar-B(OH)₂) | C-C | Aryl or Heteroaryl groups |
| Sonogashira Coupling | Terminal Alkyne (e.g., R-C≡CH) | C-C | Alkynyl groups |
| Buchwald-Hartwig Amination | Amine (e.g., R₂NH) | C-N | Amino and N-heterocyclic groups nih.gov |
| Heck Coupling | Alkene (e.g., H₂C=CHR) | C-C | Alkenyl (vinyl) groups |
| Stille Coupling | Organostannane Reagent (e.g., Ar-SnR₃) | C-C | Aryl or Vinyl groups |
This ability to perform late-stage functionalization on a core heterocyclic scaffold is a powerful tool in medicinal chemistry. researcher.life It enables the rapid synthesis of a library of analogues from a common intermediate, accelerating the process of identifying and optimizing new chemical entities for therapeutic use. acs.org The fixed ethyl group on the scaffold also contributes to the rational design process by providing a constant lipophilic and steric element that can be crucial for anchoring the molecule within a specific protein binding pocket.
Computational and Advanced Spectroscopic Investigations
Quantum Chemical Calculations for Molecular Properties and Reactivity
Quantum chemical calculations, particularly those based on Density Functional Theory (DFT), offer powerful predictive capabilities for understanding the intrinsic properties of 5-Bromo-3-ethylbenzene-1,2-diamine at the molecular level.
DFT studies are instrumental in elucidating the electronic structure and preferred three-dimensional arrangement (conformation) of this compound. By solving approximations of the Schrödinger equation, DFT can map the electron density and determine the molecule's geometry and electronic properties. nih.gov
Theoretical investigations into similar aromatic amines demonstrate that DFT methods, such as the B3LYP hybrid functional combined with a 6-31G(d) basis set, can accurately determine optimized geometries and electronic properties of the ground state. nih.gov For this compound, these calculations would reveal crucial parameters like bond lengths, bond angles, and dihedral angles. The presence of the two amino groups, the ethyl group, and the bromine atom on the benzene (B151609) ring introduces steric and electronic effects that dictate the most stable conformation.
Key electronic properties derived from DFT calculations include the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO-LUMO energy gap is a critical parameter that indicates the chemical reactivity and kinetic stability of the molecule. A smaller gap suggests that the molecule is more polarizable and reactive. Natural Bond Orbital (NBO) analysis can further dissect the electronic structure, revealing details about hybridization, and donor-acceptor interactions, such as the stabilizing hydrogen bonds that may form between the adjacent amino groups. nih.gov
Table 1: Illustrative DFT-Calculated Electronic Properties for Aromatic Amines
| Property | Description | Typical Calculated Value |
| HOMO Energy | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | -5.0 to -6.0 eV |
| LUMO Energy | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | -0.5 to -1.5 eV |
| HOMO-LUMO Gap | Energy difference between HOMO and LUMO; indicates chemical stability. | 4.0 to 5.0 eV |
| Dipole Moment | Measure of the net molecular polarity. | 2.0 to 3.5 Debye |
Note: The values in this table are illustrative and based on typical DFT results for substituted aromatic diamines. Actual values for this compound would require specific calculations.
DFT is a powerful tool for exploring the reaction pathways available to this compound. This compound is a key intermediate in the synthesis of more complex molecules, such as heterocycles. Computational studies can model the entire reaction coordinate for processes like N-alkylation or condensation reactions. acs.org
By calculating the energies of reactants, intermediates, transition states, and products, a detailed energy profile for a proposed reaction can be constructed. For example, in the synthesis of benzimidazoles from o-phenylenediamines and alcohols, DFT calculations have been used to elucidate the catalytic mechanism, including the energies of transition states for key steps like C-H activation and reductive elimination. acs.orgacs.org This allows researchers to understand the feasibility of a reaction, predict the most likely product, and optimize reaction conditions by identifying the rate-determining step. The calculated activation energy barriers provide a quantitative measure of the kinetic feasibility of each step in the mechanism. acs.org
Advanced Nuclear Magnetic Resonance (NMR) Spectroscopic Analysis for Complex Derivatives
Nuclear Magnetic Resonance (NMR) spectroscopy is one of the most powerful tools for the structural elucidation of organic compounds. While simple 1D ¹H and ¹³C NMR are standard, the analysis of complex derivatives synthesized from this compound often requires advanced 2D NMR techniques. ipb.pt
When this compound is used to synthesize larger, more complex molecules, the resulting ¹H NMR spectra can become crowded and difficult to interpret due to overlapping signals. In such cases, 2D NMR experiments are essential.
COSY (Correlation Spectroscopy): Identifies proton-proton (¹H-¹H) spin-spin coupling relationships, helping to trace out the connectivity of proton networks within the molecule.
HSQC (Heteronuclear Single Quantum Coherence): Correlates directly bonded proton and carbon atoms (¹H-¹³C), allowing for the unambiguous assignment of carbon signals based on their attached protons.
NOESY (Nuclear Overhauser Effect Spectroscopy): Provides information about which protons are close to each other in space, which is invaluable for determining stereochemistry and conformation.
For derivatives of this compound, these techniques would allow for the precise assignment of all proton and carbon signals, confirming the regiochemistry of substitution and the structure of the final product. ipb.pt
Table 2: Representative ¹H NMR Chemical Shifts for a Substituted o-Phenylenediamine Moiety
| Proton | Environment | Illustrative Chemical Shift (δ, ppm) |
| Ar-H | Aromatic proton adjacent to NH₂ | 6.5 - 7.0 |
| Ar-H | Aromatic proton adjacent to Br | 7.0 - 7.5 |
| -NH₂ | Amine protons | 3.5 - 5.0 (broad) |
| -CH₂- | Methylene protons of ethyl group | 2.4 - 2.8 (quartet) |
| -CH₃ | Methyl protons of ethyl group | 1.1 - 1.4 (triplet) |
Note: These are typical chemical shift ranges. The exact values are dependent on the solvent and the specific structure of the derivative.
Mass Spectrometry for Reaction Monitoring and Product Characterization
Mass spectrometry (MS) is a vital analytical technique used for both the confirmation of product identity and for real-time monitoring of reaction progress. nih.gov When synthesizing derivatives of this compound, MS provides the molecular weight of the products and intermediates.
High-resolution mass spectrometry (HRMS) can determine the molecular mass with very high accuracy, which allows for the calculation of the elemental composition, thus confirming the chemical formula of the synthesized compound. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in an approximate 1:1 ratio) would be clearly visible in the mass spectrum of any bromine-containing product or fragment, serving as a distinctive signature.
Furthermore, on-line mass spectrometry techniques, where a mass spectrometer is directly coupled to a reaction vessel, enable the continuous monitoring of a chemical reaction. nih.govresearchgate.net This allows for the detection of reactants, products, and even short-lived intermediates in real-time. By tracking the ion intensities corresponding to the starting material and the desired product, chemists can determine the optimal reaction time and identify the formation of any byproducts, leading to improved reaction efficiency and yield. researchgate.net
Chromatographic Methods for Purity Assessment and Reaction Progress Monitoring
Chromatographic techniques are essential for separating components of a mixture and are therefore critical for assessing the purity of this compound and its derivatives, as well as for monitoring the progress of a reaction. researchgate.netresearchgate.net
High-Performance Liquid Chromatography (HPLC) is a widely used method for this purpose. nih.gov A sample is passed through a column packed with a stationary phase, and the components are separated based on their differential interactions with the stationary and mobile phases. By using a suitable detector, such as a UV-Vis detector, the purity of a sample can be quantified by comparing the area of the product peak to the total area of all peaks in the chromatogram. HPLC can also be used to track reaction progress by taking aliquots from the reaction mixture at different times and analyzing the relative concentrations of starting materials and products. jfda-online.com
Gas Chromatography (GC), often coupled with a mass spectrometer (GC-MS), is another powerful technique, particularly for volatile and thermally stable compounds. jfda-online.comchromatographyonline.com In GC-MS, the mixture is first separated by GC and then each component is analyzed by MS. This provides both retention time data (from GC) and mass data (from MS), leading to highly confident identification and purity assessment of the reaction components. jfda-online.com For less volatile aromatic amines, derivatization may be employed to increase their volatility for GC analysis. researchgate.net
Emerging Research Directions and Future Prospects
Exploration of Novel and Efficient Synthetic Pathways for 5-Bromo-3-ethylbenzene-1,2-diamine
One promising strategy involves the direct and regioselective bromination of 3-ethylbenzene-1,2-diamine. This method, however, requires careful control of reaction conditions to achieve high selectivity for the desired isomer. Another avenue being explored is the functionalization of pre-existing brominated aromatic compounds. For instance, the synthesis of the related compound, 5-Bromo-3-methylbenzene-1,2-diamine, has been achieved through the reduction of a nitroaniline precursor, a pathway that could be adapted for the ethyl analogue.
Furthermore, catalytic methods are gaining prominence. The use of transition metal catalysts, for example, can enable more direct and efficient C-H activation and amination reactions on substituted bromobenzenes, potentially reducing the number of synthetic steps required. Biocatalytic approaches, utilizing enzymes such as nitroreductases, are also emerging as a green alternative for the synthesis of functionalized anilines from nitroaromatic precursors. nih.govacs.org These enzymatic methods offer high selectivity under mild reaction conditions, minimizing energy consumption and the use of hazardous reagents. nih.govacs.org
| Synthetic Pathway | Key Features | Potential Advantages | Potential Challenges |
|---|---|---|---|
| Direct Bromination of Diamine | Electrophilic aromatic substitution on the diamine precursor. | Potentially fewer steps. | Control of regioselectivity can be difficult. |
| Reduction of Nitroaniline | Reduction of a nitro group to an amine on a pre-functionalized aromatic ring. | Well-established chemistry with various reducing agents available. | May require multiple steps to synthesize the nitroaniline precursor. |
| Catalytic C-H Amination | Direct introduction of amino groups onto the aromatic ring using a catalyst. | High atom economy and potentially fewer steps. | Catalyst cost and optimization of reaction conditions. |
| Biocatalytic Reduction | Enzymatic reduction of nitro groups to amines. | High selectivity, mild reaction conditions, and environmentally friendly. | Enzyme stability and scalability of the process. |
Development of Highly Regio- and Stereoselective Transformations
The two adjacent amino groups in this compound offer a rich platform for a variety of chemical transformations. A significant area of research is the development of methods to selectively functionalize one or both of these amino groups, as well as the aromatic ring, with high regioselectivity and stereoselectivity.
For instance, the selective mono-N-alkylation or mono-N-arylation of o-phenylenediamines is a valuable transformation for the synthesis of a wide range of heterocyclic compounds. google.com Achieving high selectivity can be challenging due to the similar reactivity of the two amino groups. Research in this area is exploring the use of bulky protecting groups, specific catalysts, and controlled reaction conditions to favor the formation of the desired mono-substituted product.
Furthermore, when the diamine is used as a building block for chiral molecules, the development of stereoselective transformations is crucial. Chiral vicinal diamines are important ligands in asymmetric catalysis and are present in many biologically active compounds. uw.edu.plsigmaaldrich.com The synthesis of enantiomerically pure derivatives of this compound could be achieved through various strategies, including the use of chiral catalysts, chiral auxiliaries, or biocatalytic methods. uw.edu.plsigmaaldrich.com For example, transaminases and imine reductases are enzymes that can be used for the asymmetric synthesis of chiral amines. mdpi.comacs.org
| Transformation | Strategy | Key Considerations |
|---|---|---|
| Regioselective Mono-N-functionalization | Use of protecting groups, specific catalysts (e.g., Lewis acids), or controlled stoichiometry. | Minimizing the formation of di-substituted products. |
| Stereoselective Synthesis of Derivatives | Asymmetric catalysis with chiral ligands, use of chiral auxiliaries, or biocatalysis. | Achieving high enantiomeric or diastereomeric excess. |
| Regioselective Ring Functionalization | Directed ortho-metalation or use of catalysts that favor substitution at specific positions. | Overcoming the directing effects of existing substituents. |
Expansion into Underexplored Material Science Applications
While this compound is a valuable intermediate in organic synthesis, its potential in material science remains largely untapped. The presence of two reactive amino groups, a bromine atom, and an ethyl group on an aromatic ring suggests a range of possibilities for its incorporation into advanced materials.
One promising area is in the development of high-performance polymers. Aromatic diamines are widely used as curing agents for epoxy resins, imparting thermal stability and mechanical strength to the final material. science.govresearchgate.netgoogle.comnih.gov The bromine atom in this compound could enhance the flame retardant properties of such polymers. The ethyl group can also influence the processing characteristics and final properties of the cured resin. researchgate.net
Furthermore, o-phenylenediamines can be polymerized to form conductive polymers with interesting electronic and optical properties. nih.gov The substituents on the benzene (B151609) ring can be used to tune these properties. The bromine atom, for example, could be a site for further functionalization through cross-coupling reactions, allowing for the creation of more complex polymer architectures. Additionally, halogenated polymers are being explored for applications in organic electronics and as additives to enhance the performance of coatings.
| Application Area | Role of the Diamine | Potential Benefits of this compound |
|---|---|---|
| Epoxy Resins | Curing agent/hardener. | Improved thermal stability, mechanical properties, and potential flame retardancy due to the bromine atom. |
| Conducting Polymers | Monomer for polymerization. | Tunable electronic and optical properties, with the bromine atom allowing for post-polymerization modification. |
| High-Performance Coatings | Component of the polymer backbone or as an additive. | Enhanced chemical resistance and durability. The halogen may contribute to anti-corrosion properties. |
Integration of this compound within Circular Economy Concepts
The principles of a circular economy, which aim to minimize waste and maximize the use of resources, are becoming increasingly important in the chemical industry. For a specialty chemical like this compound, this involves considering the entire lifecycle of the molecule, from its synthesis to its end-of-life.
One key aspect is the use of renewable feedstocks. Research into bio-based routes to aromatic compounds is a growing field. While the direct biological synthesis of this specific compound is not yet established, the development of bio-based precursors for aromatic rings is a step in this direction.
Another important consideration is the recyclability and degradability of materials derived from this compound. For example, designing polymers that can be chemically recycled back to their monomeric components would be a significant advancement. The bromine atom in the molecule could potentially be a handle for targeted depolymerization reactions.
Furthermore, the concept of a circular economy encourages the valorization of waste streams. For instance, if this compound is used in a process where a brominated waste stream is generated, developing methods to recover and reuse the bromine would be beneficial.
Addressing Challenges in Sustainable Synthesis and Application Development
While the future prospects for this compound are promising, there are several challenges that need to be addressed to ensure its sustainable synthesis and application.
From a synthesis perspective, the development of truly "green" processes is paramount. This includes minimizing the use of hazardous solvents and reagents, reducing energy consumption, and maximizing atom economy. ijtsrd.com While biocatalytic routes offer a promising alternative, challenges such as enzyme stability, substrate scope, and scalability need to be overcome for industrial viability. nih.govacs.org
In terms of applications, a thorough understanding of the lifecycle and environmental impact of materials derived from this compound is necessary. For example, while brominated compounds can act as flame retardants, the potential for the formation of persistent and bioaccumulative byproducts during their lifecycle needs to be carefully assessed.
Finally, the economic viability of new synthetic routes and applications will be a critical factor. For sustainable technologies to be widely adopted, they must be cost-competitive with existing methods. This will require innovation not only in the chemistry but also in process engineering and scale-up.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
